1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene
Overview
Description
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, featuring a bromoethoxy group, a fluoro group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:
Bromination: The introduction of the bromoethoxy group can be achieved through a bromination reaction. This involves the reaction of an appropriate precursor, such as 4-fluoro-2-(trifluoromethyl)phenol, with bromoethane in the presence of a base like potassium carbonate.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, reacts with the precursor compound.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with ethoxy or other groups.
Scientific Research Applications
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
- 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene
- 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene
Uniqueness
1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-2-1-6(11)5-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBFNKHJZWUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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